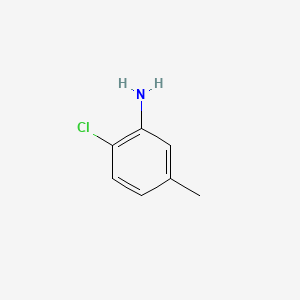

2-Chloro-5-methylaniline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSCXFOQUFPEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074554 | |

| Record name | 2-Chloro-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-81-8 | |

| Record name | 2-Chloro-5-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for 2 Chloro 5 Methylaniline

Conventional Synthetic Routes for 2-Chloro-5-methylaniline

Conventional routes are well-documented and form the foundation of industrial and laboratory synthesis for this compound. These methods typically begin with commercially available starting materials and involve robust, high-yielding chemical transformations.

The most direct and common method for synthesizing this compound is through the reduction of its corresponding nitroaromatic precursor, 2-chloro-5-nitrotoluene (B86962). This reaction specifically targets the conversion of the nitro group (–NO₂) into a primary amino group (–NH₂).

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes, frequently utilized in industrial settings. researchgate.net The process involves reacting the nitro compound with hydrogen gas (H₂), often under pressure, in the presence of a metal catalyst. researchgate.net The hydrogenation of nitroarenes can follow a direct pathway to the aniline (B41778) or a condensation pathway that may form intermediates such as azo and azoxy compounds. researchgate.net

Catalysts for this transformation commonly include metals such as Raney nickel, platinum, or palladium. googleapis.comacs.org The selection of the catalyst and its support material can significantly affect the reaction's rate and selectivity. researchgate.net For example, supported nickel catalysts have proven effective for the hydrogenation of nitrobenzene (B124822) to aniline. acs.org While specific performance data for 2-chloro-5-nitrotoluene is limited, the general principles are directly applicable.

Table 1: Overview of Catalysts for Nitroarene Hydrogenation

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Raney Nickel | Nitrobenzene | A foundational and widely used catalyst for the reduction of nitrobenzene to aniline. | acs.org |

| Ni/CeO₂ | Nitroarenes | The ceria support plays a crucial role; this system can favor the formation of coupled products like azo compounds under certain conditions. | researchgate.net |

| Au/TiO₂ | Nitrobenzene | Demonstrates rapid hydrogenation, primarily leading to the formation of anilines. | researchgate.net |

| Immobilized Iron Metal-Containing Ionic Liquid | Nitroarenes | Allows for chemoselective transfer hydrogenation, offering an alternative to high-pressure H₂. | acs.org |

An alternative to catalytic hydrogenation is chemical reduction using polysulfides, a reaction known as the Zinin reduction. A patented process outlines the synthesis of an isomer, 5-chloro-2-methylaniline (B43014), by reducing 4-chloro-2-nitrotoluene (B43163) with a polysulfide and an ammonium (B1175870) salt. google.com This approach can be adapted for the synthesis of this compound. The method involves dissolving a polysulfide, such as sodium polysulfide, calcium polysulfide, or ammonium polysulfide, in water. google.com An ammonium salt like ammonium chloride or ammonium sulfate (B86663) is added, and the solution is heated to between 30°C and 105°C. google.com The nitroaromatic starting material is then added gradually to the mixture to undergo reduction. google.com This method is noted for its potential for high product yields and favorable production costs. google.com

The reduction of nitro groups using iron powder in an acidic medium is a classic, reliable, and economical method. researchgate.netresearchgate.net The reaction proceeds via the oxidation of metallic iron to iron ions, which provides the electrons necessary to reduce the nitro group. The reaction is typically performed by refluxing the nitroaromatic compound with iron filings in the presence of an acid, such as hydrochloric acid or acetic acid. researchgate.netgoogle.com The rate of reduction can be influenced by pH, with more acidic conditions generally accelerating the reaction. researchgate.net However, the formation of a passivating layer of iron oxides on the metal surface can sometimes slow the reaction, a phenomenon that can be mitigated by additives like FeCl₂. researchgate.net This robust method has been successfully integrated into various synthetic sequences, including one-pot preparations of substituted anilines. google.com

Table 2: Conditions for Iron-Mediated Nitro Reduction

| Reducing System | Key Parameters | Application | Reference |

|---|---|---|---|

| Zero-Valent Iron (ZVI) | Reaction is heavily influenced by pH; an optimum pH of 3.0 has been noted for nitrobenzene reduction. | Environmental remediation and chemical synthesis involving nitro compound degradation. | researchgate.net |

| Iron Powder / Acid | Used in a one-pot reaction to reduce a nitro group following an initial diazotization-reduction step. | Preparation of 2-chloro-6-methylaniline. | google.com |

| Fe⁰/FeCl₂ | The addition of FeCl₂ can rejuvenate the iron surface and accelerate the reduction of nitrobenzene. | Enhanced reduction of nitroaromatics. | researchgate.net |

Alternative pathways to this compound involve creating the key carbon-chlorine or carbon-nitrogen bonds at different points in the synthesis. These can include the direct halogenation of an amine precursor or the amination of a chlorinated one.

Halogenation of 3-Methylaniline (m-Toluidine): A theoretical route is the direct electrophilic chlorination of 3-methylaniline. However, this approach is complicated by a lack of regioselectivity. Both the amino (–NH₂) and methyl (–CH₃) groups are ortho-, para-directors, activating the same positions on the aromatic ring (C2, C4, and C6). This makes it challenging to selectively introduce a chlorine atom at the desired C2 position without producing a mixture of isomers.

Amination of 2,5-Dichlorotoluene (B98588): A more modern approach could be the nucleophilic aromatic substitution of a chlorine atom on 2,5-dichlorotoluene with an amino group. While traditionally requiring harsh conditions, contemporary methods like the Buchwald-Hartwig amination utilize a palladium catalyst to facilitate this transformation under milder conditions, offering a potential, albeit more complex, route to the target molecule. acs.org

Diazotization reactions are a cornerstone of aromatic chemistry, offering a versatile method for introducing a wide range of functional groups. libretexts.org The strategy involves converting a primary aromatic amine into a diazonium salt (Ar–N₂⁺), which is an excellent leaving group and can be readily substituted. libretexts.orgjncollegeonline.co.in

A logical synthetic pathway to this compound using this chemistry is as follows:

Diazotization: The synthesis can begin with 5-methyl-2-nitroaniline. The primary amino group is converted into a diazonium salt by treating it with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (typically 0–5 °C). jncollegeonline.co.in

Sandmeyer Reaction: The resulting diazonium salt is then treated with copper(I) chloride (CuCl), which facilitates the replacement of the diazonium group with a chlorine atom. This step yields 2-chloro-5-nitrotoluene.

Reduction: The final step involves the reduction of the nitro group of 2-chloro-5-nitrotoluene to an amino group, using one of the methods described previously (e.g., catalytic hydrogenation or iron powder reduction), to yield the final product, this compound.

This multi-step approach provides excellent regiochemical control, circumventing the selectivity problems inherent in the direct chlorination of activated aromatic rings. libretexts.orgjncollegeonline.co.in

Diazotization-Reduction Sequences in this compound Synthesis

Hypophosphorous Acid Reduction in Diazotization

A significant method for synthesizing this compound involves the diazotization of an appropriate precursor followed by reduction. lumenlearning.com The process of converting a primary aromatic amine to its diazonium salt is known as diazotization. lkouniv.ac.in This reaction is typically conducted at low temperatures, between 0-5 °C, by reacting the amine with nitrous acid, which is itself generated in situ from sodium nitrite and a strong acid like sulfuric acid. lumenlearning.comlkouniv.ac.in

In one specific application, 3-chloro-5-methyl-4-nitroaniline serves as the starting material. chemicalbook.comguidechem.com This compound undergoes a diazotization reaction to form a diazonium salt. Subsequently, the diazo group is removed and replaced with a hydrogen atom through reduction with hypophosphorous acid (H₃PO₂). lumenlearning.comlkouniv.ac.in This deamination reaction is a key step in removing an amino group that may have been necessary to direct other substituents to specific positions on the aromatic ring. lumenlearning.com The reaction with hypophosphorous acid is often carried out at a controlled temperature of 0-5 °C. google.com

Following the reduction of the diazonium salt, the nitro group on the resulting intermediate is then reduced to an amino group, typically using iron powder, to yield the final product, this compound. chemicalbook.comguidechem.com This entire process can be conducted as a one-pot synthesis, which offers advantages in terms of efficiency and reduced reaction steps. chemicalbook.comguidechem.com

Table 1: Reaction Parameters for Hypophosphorous Acid Reduction in Diazotization

| Parameter | Value/Condition |

| Starting Material | 3-chloro-5-methyl-4-nitroaniline |

| Diazotization Temperature | 0-5 °C |

| Reducing Agent | Hypophosphorous Acid (H₃PO₂) |

| Reduction Temperature | 0-5 °C |

| Final Reduction Agent | Iron Powder |

| Final Reduction Temperature | 85-95 °C |

Multi-step Synthetic Pathways for this compound

The synthesis of this compound can also be approached through various multi-step synthetic pathways. libretexts.orglibretexts.org These routes often involve the strategic introduction and modification of functional groups on an aromatic ring to achieve the desired substitution pattern. libretexts.org For instance, a common starting material is 4-chloro-2-nitrotoluene. google.com The synthesis involves the reduction of the nitro group to an amine. This can be achieved using a polysulfide, such as sodium polysulfide, in the presence of an ammonium salt. google.com The reaction is heated to a temperature between 30-105 °C. google.com After the reaction, the organic phase containing the product is separated, washed, and then purified by distillation. google.com

Another multi-step approach could involve starting with a different isomer, such as 5-chloro-2-methylaniline (also known as 4-chloro-2-toluidine), and performing reactions to rearrange or modify the substituents. merckmillipore.comsigmaaldrich.com However, a more direct route starts from a precursor where the chloro and methyl groups are already in the desired positions relative to a functional group that can be converted to an amine.

A general strategy in multi-step synthesis involves considering the directing effects of the substituents. libretexts.org For example, an amino group is a strong activator and ortho-para director, while a nitro group is a meta director. lumenlearning.comlibretexts.org These properties are exploited to introduce substituents at specific positions on the benzene (B151609) ring. libretexts.org A synthesis might therefore involve nitration, followed by reduction of the nitro group to an amine, and then chlorination, or a variation of this sequence depending on the desired final arrangement of the substituents.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly chemical processes. This has led to the exploration of advanced and green chemistry approaches for the synthesis of this compound.

Solvent-Free and Environmentally Benign Reaction Conditions

Solvent-free synthesis is a key aspect of green chemistry, aiming to reduce the use of hazardous solvents. academie-sciences.fr One approach involves conducting reactions by grinding solid reactants together, sometimes with a solid base like sodium bicarbonate, which can lead to high yields without the need for a solvent. academie-sciences.fr While a specific solvent-free synthesis for this compound is not detailed in the provided results, the principles of solvent-free synthesis of similar aromatic amines can be applied. For instance, the reduction of a nitroaromatic precursor could potentially be carried out under solvent-free conditions using a solid reducing agent. This approach not only minimizes waste but can also lead to simpler work-up procedures. academie-sciences.fr

Microwave-Assisted Synthetic Methods

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. asianpubs.orgnih.gov The use of microwave irradiation can accelerate reactions by directly and efficiently heating the reaction mixture. nih.gov This technique has been successfully applied to a variety of organic transformations, including the synthesis of heterocyclic compounds and other substituted aromatics. asianpubs.orgbeilstein-journals.orgresearchgate.net For the synthesis of this compound, a potential application of microwave assistance could be in the reduction of a nitro precursor or in a nucleophilic aromatic substitution reaction. The benefits of this method include not only speed and efficiency but also the potential for cleaner reactions with fewer byproducts. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | Hours | Minutes |

| Yield | Often Lower | Often Higher |

| Energy Consumption | Higher | Lower |

| Side Reactions | More frequent | Less frequent |

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create more efficient and sustainable synthetic routes. researchgate.netbeilstein-journals.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with traditional chemical methods. nih.govusf.edu While a specific chemo-enzymatic route for this compound is not explicitly detailed, the principles can be applied. For instance, an enzyme could be used for the selective reduction of a nitro group on a precursor molecule, or for the resolution of a racemic mixture to obtain a specific enantiomer if chirality were a factor. This approach aligns with the principles of green chemistry by utilizing biodegradable catalysts and often operating in aqueous media under mild conditions. usf.edu

Metal Catalyst-Free Amination Reactions relevant to this compound

Recent advancements in organic synthesis have pursued the development of amination reactions that avoid the use of metal catalysts, which can be costly and pose environmental concerns. One such approach involves the amination of chloro-aromatic compounds in superheated water. For instance, the amination of 2-chloro-5-nitrobenzoic acid with various aryl and alkyl amines has been successfully achieved in superheated water with potassium carbonate as the base, yielding N-arylanthranilic acid derivatives. researchgate.net This method operates at temperatures between 150–190 °C and provides good yields within 2–3 hours, demonstrating a simple and environmentally friendly alternative to metal-catalyzed processes. researchgate.net

Another metal-free strategy is reductive amination. A protocol using a pinacol-derived chlorohydrosilane/pyridine system has been developed for preparing aminoalkylphenols. acs.org This method is selective for iminiums and demonstrates high functional group tolerance. acs.org Hydrosilanes, which typically have weak hydride-donating ability, can be activated by Lewis bases, enabling the reduction. acs.org Such metal-free reductive aminations offer a milder and more selective alternative to traditional methods that use metal hydrides or catalytic hydrogenation, which can be hazardous and often require harsh conditions like elevated temperatures and pressures. acs.orgresearchgate.net

Furthermore, microwave-assisted amination of compounds like 2-chloro-5-nitrobenzoic acid with a range of amines has been shown to proceed without any added solvent or catalyst. nih.gov This technique can produce N-substituted 5-nitroanthranilic acid derivatives in high yields (>99%) in short reaction times (5-30 minutes) at temperatures of 80-120°C. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the precise arrangement of functional groups on the aromatic ring is paramount in the synthesis of a specific isomer like this compound. Regioselectivity, the control of where on a molecule a reaction occurs, is a key challenge.

The formation of the correct isomer of a substituted aniline is dictated by the directing effects of the substituents already present on the ring. In the synthesis of chloro-methyl-nitroanilines, for example, the starting material and the reaction sequence are critical. To produce 5-chloro-2-methyl-4-nitroaniline, a precursor to a related amine, direct nitration of 5-chloro-2-methylaniline can be employed. Here, the activating amino group directs the incoming nitro group to the para position, while the existing chloro and methyl groups also influence the regioselectivity. This highlights how the interplay of electronic effects from multiple substituents guides the formation of a specific isomer.

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic compounds. baranlab.orgacs.org The process involves a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium base. baranlab.org This coordination positions the base to deprotonate the nearest ortho C-H bond, creating a lithiated intermediate that can then react with an electrophile to introduce a new substituent at that specific position. acs.org

Commonly used DMGs include amides (e.g., N,N-diisopropylbenzamide), carbamates, and ethers. baranlab.orgacs.org The strength of the DMG is crucial; for instance, the aryl O-carbamate group is one of the most powerful DMGs available. acs.org This strategy allows for the precise, stepwise construction of polysubstituted aromatic molecules. For example, starting with an N,N-diisopropylbenzamide, one can perform a DoM to introduce a substituent ortho to the amide, a position that might be difficult to access through classical electrophilic aromatic substitution. acs.orgunito.it This technique offers a reliable method for controlling isomer formation by forcing substitution at a position adjacent to the directing group. unito.it

Protecting groups are temporary modifications to a functional group that decrease its reactivity, allowing other parts of the molecule to be modified selectively. organic-chemistry.org In the context of aniline synthesis, the highly activating and nucleophilic amino group is often protected to control its reactivity and influence the regioselectivity of subsequent reactions. organic-chemistry.org

A common strategy is the acetylation of the amino group to form an acetanilide. This N-acetyl group is less activating than the amino group and provides significant steric bulk. During nitration, for example, this protected group can direct the incoming electrophile to a different position than the unprotected amine would. In the synthesis of 5-chloro-2-methyl-4-nitroaniline, the acetylation of 5-chloro-2-methylaniline is a key step. The subsequent nitration of the resulting 5-chloro-2-methylacetanilide directs the nitro group to the 4-position. This protection-nitration-deprotection sequence often results in higher purity and yield compared to direct nitration. The choice of protecting group is critical, as it must be stable under the reaction conditions and easily removable in a later step without affecting other parts of the molecule. organic-chemistry.org

Optimization of Synthetic Parameters for this compound

Fine-tuning reaction conditions such as temperature and pressure is essential for maximizing product yield and purity while ensuring reaction safety.

Temperature is a critical parameter in many reactions leading to aniline derivatives. For instance, in the nitration of chloro-methylacetanilide, the reaction is typically conducted at a controlled temperature of -5 to 10°C to achieve high conversion rates. Similarly, the synthesis of 5-chloro-2-methyl aniline via the reduction of 4-chloro-2-nitrotoluene with a polysulfide solution is performed at a temperature range of 30-105°C. google.com In this specific synthesis, the final product is obtained by distillation, collecting the fraction at 127-137°C under a vacuum of 0.1 MPa. google.com

High-pressure conditions can also be a factor, particularly in reactions involving gases or when trying to increase reaction rates. However, high-pressure reactors require stringent safety controls for both temperature and pressure to prevent dangerous runaway reactions. The table below summarizes the impact of temperature on yield in a metal-free amination reaction of a related compound, 2-chloro-5-nitrobenzoic acid, illustrating the importance of optimizing this parameter.

| Amine Reactant | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | 150 | 2 | 90 | researchgate.net |

| 4-Methylaniline | 170 | 2 | 70 | researchgate.net |

| 4-Methoxyaniline | 150 | 2 | 91 | researchgate.net |

| n-Butylamine | 190 | 3 | 46 | researchgate.net |

Catalyst and Reagent Loading Optimization

The efficiency of the synthesis of substituted anilines is highly dependent on the type and loading of the catalyst and reagents. In catalytic hydrogenation, a common route for producing chloro-anilines, the amount of catalyst directly influences the reaction rate. helgroup.com

Research into the hydrogenation of related compounds like nitrobenzene demonstrates a clear correlation between catalyst loading and reaction speed. Studies using palladium on carbon (Pd/C) catalysts showed that increasing the catalyst amount from 4.0 mg to 9.3 mg resulted in a faster uptake of hydrogen gas, indicating a quicker reaction. helgroup.com However, the total hydrogen consumption remained consistent, confirming that the catalyst loading affected the kinetics but not the stoichiometry of the reaction. helgroup.com

In the synthesis of similar molecules like 3-chloro-4-methylaniline (B146341) via the hydrogenation of 2-chloro-4-nitrotoluene, bimetallic catalysts such as Pd-Fe/C have been utilized. google.com Optimization studies for this process identified an effective catalyst dosage of 0.05% to 0.4% relative to the mass of the starting material, 2-chloro-4-nitrotoluene. google.com Similarly, in the synthesis of 3-aminoalkylated indoles, varying the catalyst loading of 3-chlorophenylboronic acid had a significant impact on the yield; decreasing the load from 10 mol% to 5 mol% reduced the yield, whereas an increase to 15 mol% improved the outcome. researchgate.net

The modification of catalysts with a second metal can also be optimized. For the in-situ hydrogenation of m-chloronitrobenzene, the addition of iron (Fe) to a platinum-on-carbon-nanotubes (Pt/CNTs) catalyst significantly enhanced activity. The activity peaked with a 1 wt% Fe modification, increasing the turnover frequency from 10.0 to 76.7 h⁻¹. Further increases in Fe loading led to a reduction in catalytic activity. semanticscholar.org

| Reaction | Catalyst | Catalyst Loading | Observation | Source |

|---|---|---|---|---|

| Hydrogenation of Nitrobenzene | Pd/C | 4.0 mg to 9.3 mg | Reaction rate increases with higher catalyst loading. | helgroup.com |

| Hydrogenation of m-Chloronitrobenzene | Pt–Fe/CNTs | 1 wt% Fe on Pt/CNTs | Optimal Fe loading; activity increased from 10.0 to 76.7 h⁻¹. | semanticscholar.org |

| Synthesis of 3-chloro-4-methylaniline | Pd-Fe/C | 0.05-0.4% of raw material mass | Achieved 100% conversion and >99.9% selectivity. | google.com |

| Synthesis of 3-aminoalkylated indoles | 3-chlorophenylboronic acid | 5, 10, 15 mol% | Yield was low at 5 mol%, optimal at 10 mol%, and enhanced at 15 mol%. | researchgate.net |

Reaction Time and Conversion Studies

Reaction time is a critical parameter in chemical synthesis, directly impacting throughput and energy consumption. Kinetic studies provide insight into the rate of reaction and the time required to achieve maximum conversion.

For the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline, a reaction analogous to the synthesis of this compound, complete conversion (100%) was achieved in 60 minutes under specific conditions (80 °C, 1 MPa H₂ pressure). nih.gov In a patented method for preparing 5-chloro-2-methyl-1,4-phenylenediamine from 5-chloro-2-methylaniline, a reduction hydrogenolysis step was reported to have a reaction time of 5 hours. google.com

Kinetic analysis of the hydrolysis of a di–5-chloro, 2-methyl aniline phosphate (B84403) ester revealed that the reaction rate increases with the concentration of the acid catalyst (HCl) up to 4.0 mol dm⁻³, after which the rate begins to decrease. pnrsolution.org This indicates that there is an optimal reagent concentration to maximize reaction speed and minimize reaction time. pnrsolution.org For certain amination reactions, solvent-free conditions have been shown to drastically reduce reaction times to as little as 15–120 minutes while providing excellent yields. nih.gov

| Reaction | Conditions | Reaction Time | Conversion/Yield | Source |

|---|---|---|---|---|

| Hydrogenation of p-chloronitrobenzene | 80 °C, 1 MPa H₂ | 60 min | 100% Conversion | nih.gov |

| Synthesis of 5-chloro-2-methyl-1,4-phenylenediamine | Hydrazine hydrate (B1144303) reduction | 5 h | Not specified | google.com |

| Amination of 2-chloronicotinic acid | Solvent- and catalyst-free | 15–120 min | Good to excellent yields | nih.gov |

| Synthesis of 5-chloro-2-methyl aniline | Catalytic hydrogenation | Not specified | 98.94% Yield, 99.78% Purity | google.com |

Solvent System Influence on Yield and Purity

The choice of solvent is a crucial factor that can significantly influence the yield, purity, and selectivity of a chemical reaction. nsf.gov Solvents can affect reagent solubility, catalyst activity, and the reaction pathway. pnrsolution.orgchemrxiv.org

In the synthesis of this compound and related compounds, various solvent systems have been explored. For the catalytic hydrogenation of 2-chloro-4-nitrotoluene, alcohol or alcohol-water mixtures are effective solvents. google.com Research on the in-situ hydrogenation of m-chloronitrobenzene demonstrated that the ratio of water to ethanol (B145695) in the solvent system had a profound effect on reactivity. semanticscholar.org The highest catalytic activity was observed at a water/ethanol volume ratio of 3:7. semanticscholar.org A lower water content was found to promote the formation of by-products, thereby reducing the selectivity for the desired amine. semanticscholar.org

In other amination reactions, a screening of solvents including methanol (B129727), ethanol, and acetonitrile (B52724) showed that acetonitrile provided the optimal results, leading to the most efficient catalyst performance. researchgate.net For the electrophilic amination of other substituted benzenes, the nature of the solvent was found to strongly affect the conversion of the starting material. researchgate.net Due to solubility issues of certain reactants, kinetic studies involving a derivative of 5-chloro, 2-methyl aniline were conducted in a 20% aqueous dioxane mixture. pnrsolution.org The move away from environmentally harmful chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) has led to the exploration of alternatives such as PhNO₂, PhCF₃, and acetone, which have shown good to excellent conversions in certain nitrene transfer reactions. nsf.govchemrxiv.org

| Reaction | Solvent System | Effect | Source |

|---|---|---|---|

| In-situ hydrogenation of m-chloronitrobenzene | Water/Ethanol (3:7 ratio) | Maximized catalytic reactivity. | semanticscholar.org |

| Synthesis of 3-aminoalkylated indoles | Acetonitrile | Most efficient catalyst performance compared to methanol and ethanol. | researchgate.net |

| Electrophilic amination of methylbenzenes | Various | Solvent nature strongly affects substrate conversion. | researchgate.net |

| Nitrene transfer reactions | PhNO₂, PhCF₃, Acetone | Showed good to excellent conversions as alternatives to chlorinated solvents. | nsf.govchemrxiv.org |

| Hydrolysis of 5-chloro, 2-methyl aniline phosphate diester | 20% aqueous dioxane | Used to ensure solubility of reactants for kinetic studies. | pnrsolution.org |

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 5 Methylaniline

Electrophilic Aromatic Substitution Reactions of 2-Chloro-5-methylaniline

In electrophilic aromatic substitution reactions, the positions of attack are determined by the directing effects of the existing substituents. For this compound, the powerful activating and directing effect of the amino group is the primary determinant of the position of substitution.

Halogenation (e.g., chlorination, bromination)

Halogenation of this compound introduces additional halogen atoms onto the aromatic ring. The amino group strongly directs the incoming electrophile to the positions ortho and para to it.

Chlorination: The chlorination of 3-chloro-6-methylaniline (an isomer of the target molecule) has been studied, and the products are consistent with electrophilic addition to the aromatic ring. canterbury.ac.nz In the case of this compound, the positions ortho and para to the amino group are positions 2 and 4. Since position 2 is already occupied by a chlorine atom, the incoming chlorine atom will be directed to position 4.

Bromination: Similar to chlorination, bromination is expected to occur at the positions activated by the amino group. The synthesis of 4-Bromo-2-chloro-6-methylaniline can be achieved through the direct halogenation of 2-chloro-6-methylaniline. smolecule.com

Nitration Reactions

Nitration of substituted anilines can be complex due to the basicity of the amino group, which can be protonated under the acidic conditions of nitration, forming a deactivating -NH3+ group. However, under controlled conditions, nitration can proceed. The nitration of o-chlorotoluene has been shown to yield 2-chloro-5-nitrotoluene (B86962), where the nitro group is introduced at the position para to the chlorine atom. quora.comquora.com The directive influence of the chloro group's +M effect is considered more significant than the hyperconjugative effect of the methyl group in this case. quora.com

In the case of this compound, the powerful directing effect of the amino group would favor nitration at the ortho and para positions.

Sulfonation Reactions

Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. The sulfonation of 2-chlorobenzoic acid, a related compound, proceeds with chlorosulfonic acid to yield 2-chloro-5-chlorosulfonylbenzoic acid. vulcanchem.com For this compound, the amino group's directing effect would favor sulfonation at the positions ortho and para to it. The product 2-Amino-4-chloro-5-methylbenzenesulfonic acid sodium salt is a known compound. fishersci.cacymitquimica.comtcichemicals.comtcichemicals.com

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not successful with strongly deactivated rings or rings containing an amino group. libretexts.org The amino group on this compound would react with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring towards electrophilic substitution. libretexts.org Therefore, direct Friedel-Crafts acylation or alkylation of this compound is not a feasible reaction.

Nucleophilic Aromatic Substitution Reactions involving the Chloro- Substituent

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally difficult unless the ring is activated by strongly electron-withdrawing groups ortho and/or para to the leaving group. youtube.com The presence of the activating amino and methyl groups on the same ring as the chloro substituent in this compound makes nucleophilic substitution of the chlorine atom challenging under standard conditions.

Amination Reactions

The replacement of the chlorine atom in this compound by an amino group or a substituted amino group via a nucleophilic aromatic substitution mechanism is not a commonly reported reaction. This is due to the lack of strong electron-withdrawing groups to facilitate the attack of a nucleophile. youtube.com However, amination reactions on similar chloro-substituted aromatic compounds have been achieved under specific conditions, often requiring a catalyst or harsh reaction conditions. For example, the amination of 2-chloro-5-nitrobenzoic acid with various arylamines has been accomplished in superheated water with a base. researchgate.net

Hydroxylation Reactions

The conversion of this compound to its corresponding phenol, 5-chloro-2-methylphenol (B1581992), represents a key hydroxylation pathway. sigmaaldrich.comscientificlabs.co.uk This transformation is not a direct reaction with a hydroxylating agent but is typically achieved through a two-step sequence involving the diazotization of the primary amino group, followed by the hydrolysis of the resulting diazonium salt.

The process begins with the treatment of this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid, at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (2-chloro-5-methylbenzenediazonium chloride). The diazonium group is an excellent leaving group. Subsequently, heating the aqueous solution of the diazonium salt facilitates its hydrolysis. The diazonium group is replaced by a hydroxyl (-OH) group, leading to the formation of 5-chloro-2-methylphenol with the evolution of nitrogen gas. lkouniv.ac.in

Thiolation Reactions

Thiolation of the aromatic ring of this compound can be accomplished by converting the primary amine into a diazonium salt, which is then subjected to a reaction with a sulfur nucleophile, a process analogous to the Sandmeyer reaction. For instance, reacting the 2-chloro-5-methylbenzenediazonium salt with a solution of potassium ethyl xanthate, followed by hydrolysis, can introduce a thiol group.

Alternatively, related compounds demonstrate the feasibility of nucleophilic substitution where a thiol can replace another group. In 5-chloro-2-methyl-4-nitroaniline, the chloro group can be substituted by thiols under appropriate conditions. A specific thiolated derivative, 2-Chloro-5-(methylthio)aniline, is a known compound, indicating the introduction of a methylthio group onto the aniline (B41778) ring system. ambeed.com A general method for introducing a thioether group involves the reaction of a diazonium salt, prepared from the corresponding aniline, with a thiolate, such as sodium thiomethoxide, often in the presence of a catalyst.

Cyanation Reactions

The introduction of a nitrile (-CN) group onto the aromatic ring of this compound is most effectively achieved via the Sandmeyer reaction. This well-established method involves the diazotization of the amine as the initial step. This compound is treated with sodium nitrite in an acidic medium at low temperatures to form the 2-chloro-5-methylbenzenediazonium salt.

This diazonium salt is a versatile intermediate. In the subsequent step, the solution of the diazonium salt is added to a solution of copper(I) cyanide (CuCN). The copper cyanide facilitates the replacement of the diazonium group with a cyano group, yielding 2-chloro-5-methylbenzonitrile. This reaction proceeds through a mechanism that is believed to involve a radical transfer from the copper complex to the diazonium salt. The use of hydroxy(dimethyl)-λ³-iodane has also been explored as a reagent in one-pot preparations of α-amino nitriles from amines. thieme-connect.de

Reactions at the Amino Group of this compound

The primary amino group is the most reactive site on the this compound molecule for many classes of reactions.

The amino group of this compound readily undergoes acylation to form amides. This reaction is often used to protect the amino group during other synthetic transformations, such as nitration. The reaction involves treating the aniline with an acylating agent like an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). google.com For example, reacting 5-chloro-2-methylaniline (B43014) with acetyl chloride in an aprotic solvent yields N-(2-chloro-5-methylphenyl)acetamide, also known as 5-chloro-2-methylacetanilide. The reaction is typically carried out under mild conditions, and the high reactivity of the amino group ensures a high yield of the amide product.

| Reactant | Reagent | Solvent | Product | Yield |

| 5-Chloro-2-methylaniline | Acetyl chloride | Toluene (B28343) | 5-Chloro-2-methylacetanilide | Near-quantitative |

Table 1: Example of an Acylation Reaction. Data sourced from research on related protection strategies.

The nitrogen atom of the amino group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can be difficult to control, often resulting in a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts. However, specific methods allow for controlled alkylation. A patented process describes the alkylation of aromatic amines, including this compound, with alkylating agents such as olefins. google.com In one example, this compound is reacted with α-methylstyrene to produce 2-chloro-4-cumyl-5-methylaniline. google.com This reaction is typically performed at elevated temperatures. google.com

| Reactant 1 | Reactant 2 | Product |

| This compound | α-Methylstyrene | 2-Chloro-4-cumyl-5-methylaniline |

Table 2: Example of an Alkylation Reaction. google.com

Diazotization of this compound is a foundational reaction that converts the primary aromatic amine into a diazonium salt. google.com This process involves reacting the amine with nitrous acid (formed in situ from sodium nitrite and a strong acid) at temperatures between 0 and 5°C. google.comscialert.net The resulting 2-chloro-5-methylbenzenediazonium salt is a weak electrophile. lkouniv.ac.in

These diazonium salts are highly valuable intermediates in the synthesis of azo dyes. google.comca.gov In a subsequent step known as azo coupling, the diazonium salt reacts with an electron-rich aromatic compound, referred to as the coupling component. lkouniv.ac.in Typical coupling components include phenols and other aromatic amines. lkouniv.ac.in The reaction with phenols is generally carried out in a mild alkaline medium, while coupling with amines is performed in a slightly acidic medium. lkouniv.ac.in This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- linkage, which often imparts a vibrant color to the molecule. For example, 5-chloro-2-methylaniline can be used as a raw material, which is coupled with a diazonium salt prepared from another aniline to create an azo-compound. google.com

Condensation Reactions

This compound serves as a versatile substrate in various condensation reactions, primarily through its reactive primary amino group. These reactions are fundamental in the synthesis of dyes, pigments, and biologically active compounds. chemimpex.com A significant application is in the formation of Schiff bases (or azomethines) and azo compounds.

The synthesis of Schiff bases typically involves the condensation of this compound with an aldehyde or ketone. ekb.egscispace.com For instance, it reacts with 5-methoxysalicylaldehyde in ethanol (B145695) to form the corresponding Schiff base, (E)-2-(((5-chloro-2-methylphenyl)imino)methyl)-4-methoxyphenol. researchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. ekb.eg The formation of the azomethine group (-C=N-) is a key feature of these products. scispace.comresearchgate.net These reactions can be carried out under various conditions, including refluxing in ethanol, sometimes with the addition of an acid catalyst like glacial acetic acid. uobasrah.edu.iqresearchgate.net

Another critical class of condensation reactions for this compound is diazotization followed by azo coupling. chemimpex.com The primary amino group is converted into a diazonium salt using reagents like sodium nitrite in an acidic medium (e.g., H₂SO₄ or HCl) at low temperatures (0-5°C). scialert.netgoogle.comgoogle.com This highly reactive diazonium salt is then coupled with electron-rich aromatic compounds (coupling components) such as 3-aminophenol (B1664112) or 1-naphthylamine (B1663977) to form azo dyes. scialert.net This process is central to the production of various colorants, including disazo disperse dyes used for synthetic fabrics. scialert.net The stability and reactivity of this compound make it a valuable intermediate for these syntheses in both laboratory and industrial settings. chemimpex.comchemimpex.com

Table 1: Examples of Condensation Reactions with this compound

| Reactant 2 | Catalyst/Solvent | Product | Application/Class | Reference |

|---|---|---|---|---|

| Salicylaldehyde | Glacial acetic acid / Ethanol | Salicylidene-2-chloro-5-methylaniline | Schiff Base | uobasrah.edu.iq |

| 5-Methoxysalicylaldehyde | Ethanol | (E)-2-(((5-chloro-2-methylphenyl)imino)methyl)-4-methoxyphenol | Schiff Base | researchgate.net |

| Aniline (via diazonium salt) | Sodium carbonate / Water | Azo compound intermediate | Azo Compound | google.com |

| 3-Aminophenol (after diazotization of this compound) | H₂SO₄ / NaNO₂ | 4-Amino-2-hydroxyphenylazo-2'-chloro-5'-methylbenzene | Azo Dye Intermediate | scialert.net |

Reactions at the Methyl Group of this compound

The methyl group on the aromatic ring of this compound can undergo several transformations, including halogenation and oxidation, allowing for further functionalization of the molecule.

Side-chain halogenation of alkyl-substituted aromatics like this compound typically proceeds via a free-radical mechanism. wikipedia.org This type of reaction is initiated by UV light or a radical initiator. wikipedia.orggoogle.com For example, the chlorination of a methyl-substituted pyridine, a related heterocyclic structure, can be achieved using chlorine gas in the presence of a free-radical initiator to form a trichloromethyl group. google.com While specific studies on this compound are not prevalent, the principles of free-radical halogenation of toluene and its derivatives are well-established. wikipedia.org The reaction involves the abstraction of a hydrogen atom from the methyl group by a halogen radical, forming a benzyl-type radical, which then reacts with a halogen molecule to form the halogenated product and a new halogen radical, propagating the chain reaction. wikipedia.org The selectivity of the reaction can be influenced by the reactivity of the halogen, with less reactive radicals like those from SO₂Cl₂ showing greater selectivity. masterorganicchemistry.com

The methyl group of this compound can be oxidized to other functional groups. Studies on the metabolism of this compound have shown that methyl group hydroxylation and subsequent oxidation can occur. ca.gov Kinetic and mechanistic studies have been performed on the oxidation of this compound using periodate (B1199274) catalyzed by Manganese(II) ions in an acetone-water medium. researchgate.net The investigation revealed that the reaction is first order with respect to the aniline, the oxidant, and the catalyst. researchgate.net The primary product identified from this oxidation was 5-chloro-2-methyl-1,2-benzoquinone, indicating that oxidation occurs at the amino group and the aromatic ring under these specific conditions, rather than exclusively at the methyl group. researchgate.net However, the oxidation of the methyl group on similar toluidine structures is a known transformation. ca.gov

The oxidation of the methyl group can be controlled to yield either carboxylic acids or aldehydes, which are valuable synthetic intermediates. The conversion of a methyl group on an aromatic ring to a carboxylic acid is a common transformation in organic synthesis, often requiring strong oxidizing agents. While specific examples for this compound are not detailed in the provided search results, the oxidation of the methyl group on related o-toluidine (B26562) metabolites to form corresponding carboxylic acids has been noted. ca.gov The synthesis of an aldehyde from the methyl group is generally a more delicate process, often requiring milder or more specific reagents to prevent over-oxidation to the carboxylic acid.

Rearrangement Reactions and Tautomerism Studies of this compound

This compound can participate in rearrangement reactions, a broad class of organic reactions where the molecular structure is reorganized. wiley-vch.de One notable example is the Gassman indole (B1671886) synthesis, which utilizes an aniline derivative to construct an indole ring system. researchgate.net In a documented synthesis, this compound was used to prepare 2,4-dimethyl-7-chloroindole in a 36% yield through a standard Gassman sequence. researchgate.net This multi-step process involves the N-chlorination of the aniline, followed by reaction with a thioether to form a sulfonium (B1226848) salt. A subsequent base-induced wiley-vch.deresearchgate.net-sigmatropic rearrangement (specifically a Sommelet–Hauser rearrangement) is the key step, which ultimately leads to the formation of the indole ring after cyclization and desulfurization. researchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is also relevant to this compound. While this compound primarily exists in the amino form, studies on related anilinopyridines and nitroanilines show that equilibria with imino tautomers can exist. oup.comconicet.gov.ar Spectral data and computational studies on 2-anilinopyridines suggest that the amino tautomer is overwhelmingly favored in various solvents. oup.com Theoretical calculations on substituted dinitroanilines have explored the relative stabilities of different tautomers, confirming the aromatic amino form as the most stable, but also suggesting the potential presence of minor non-aromatic tautomers in equilibrium. conicet.gov.ar Such equilibria, even if minor, could influence the compound's reactivity and fragmentation patterns in certain reactions. conicet.gov.ar

Kinetic and Mechanistic Investigations of this compound Reactions

The kinetics and mechanisms of reactions involving this compound provide insight into its reactivity and the pathways through which it transforms. A detailed kinetic-mechanistic study has been conducted on the Manganese(II)-catalyzed periodate oxidation of this compound in an acetone-water mixture. researchgate.net

The study, which followed the reaction spectrophotometrically, established a rate law indicating that the reaction is first order in each of the reactants (this compound and periodate) and the Mn(II) catalyst. researchgate.net The stoichiometry of the initial phase of the reaction was determined to be one mole of this compound reacting with two moles of periodate. researchgate.net The investigation also examined the influence of various factors on the reaction rate, including pH, ionic strength, and the dielectric constant of the medium. researchgate.net The main oxidation product was identified as 5-chloro-2-methyl-1,2-benzoquinone. researchgate.net These findings are crucial for understanding the oxidation pathways of substituted anilines and can inform the development of methods for their detection and treatment in environmental contexts. scispace.com

Table 2: Kinetic Parameters for the Mn(II) Catalyzed Periodate Oxidation of Various Anilines

| Substrate | ΔE (kJ mol⁻¹) | A (dm³ mol⁻¹ s⁻¹) | ΔS# (J mol⁻¹ K⁻¹) | ΔG# (kJ mol⁻¹) | ΔH# (kJ mol⁻¹) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Xylidine | 24.21 | 1.15 × 10⁹ | -148.22 | 67.66 | 21.63 | researchgate.net |

| N,N-diethyl-m-toluidine | 24.85 | 1.25 × 10¹⁰ | -142.97 | 67.53 | 22.41 | researchgate.net |

| 4-Chloro-2-methylaniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

Note: Specific thermodynamic parameters for this compound were mentioned as having been studied but were not explicitly listed in the abstract. researchgate.net

Determination of Rate Coefficients

In the periodate oxidation of various substituted anilines in an acetone-water medium, the reactions were found to follow second-order kinetics, being first order in both the aniline and the periodate. asianpubs.org The progress of such reactions can be monitored spectrophotometrically by observing the appearance of colored products. asianpubs.org For many reactions, pseudo-first-order conditions are employed, where one reactant is in large excess, to simplify the kinetic analysis. acs.org

The rate of reaction is significantly influenced by the electronic nature of the substituents on the aniline ring. Electron-donating groups, such as the methyl group in this compound, are known to increase the rate of electrophilic aromatic substitution and reactions where the aniline acts as a nucleophile. Conversely, the electron-withdrawing chloro group tends to decrease the reaction rate. The net effect on the rate coefficient is a balance of these opposing electronic influences and steric factors. For example, in the oxidation of anilines, electron-donating substituents have been shown to facilitate the reaction. asianpubs.org

The following table, compiled from data on related aniline reactions, illustrates the typical range of second-order rate constants observed.

| Reaction Type | Aniline Derivative | Second-Order Rate Constant (k₂) | Conditions | Reference |

|---|---|---|---|---|

| Periodate Oxidation | p-Toluidine | Value not specified, but faster than m-toluidine | 10% Acetone-Water | asianpubs.org |

| Periodate Oxidation | p-Chloroaniline | Value not specified, slower than aniline | 10% Acetone-Water | asianpubs.org |

| Nucleophilic Substitution (with 2-chloro-5-nitro pyrimidine) | Aniline | 0.99 M⁻¹s⁻¹ | Aqueous media | frontiersin.orgnih.gov |

| Nucleophilic Substitution (with 2-chloro-5-nitro pyrimidine) | 4-Methylaniline | 2.49 M⁻¹s⁻¹ | Aqueous media | frontiersin.org |

Hammett Equation Applications

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. In this equation, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to substituent effects).

Studies on the reactions of various substituted anilines have demonstrated the utility of Hammett plots. For the oxidation of anilines in acetic acid, a Hammett plot of the specific reaction rates of molecular anilines against the standard σ values yielded a good linear correlation with a ρ value of -2.7. acs.org The negative ρ value indicates that the reaction is favored by electron-donating groups, which stabilize a positive charge that develops in the transition state. asianpubs.orgacs.org Similarly, in SNAr reactions of para-substituted anilines with 4-chloro-7-nitrobenzofurazan, a good correlation with σp substituent constants was observed, with ρ values of -2.68 and -3.82 in different solvent mixtures. researchgate.net

The following interactive table presents Hammett ρ values for various reactions involving substituted anilines, which helps in understanding the electronic demands of these reactions.

| Reaction | ρ (rho) Value | Conditions | Interpretation | Reference |

|---|---|---|---|---|

| Oxidation in Acetic Acid | -2.7 | 45-65 °C | Favored by electron-donating groups; positive charge buildup in transition state. | acs.org |

| SNAr with Picryl Chloride | -3.70 | 75:25 (v/v) EtOH-H₂O | High sensitivity to electronic effects; favored by electron-donating groups. | researchgate.net |

| SNAr with NBD-Cl | -2.68 | 30% Me₂SO in H₂O | Significant positive charge development on the aniline nitrogen in the transition state. | researchgate.net |

| SNAr with NBD-Cl | -3.82 | 80% Me₂SO in H₂O | Increased sensitivity to electronic effects in a less protic solvent. | researchgate.net |

Solvent Effects on Reaction Rates

The solvent in which a reaction is conducted can have a profound effect on the reaction rate, particularly for reactions that involve charge separation or charge dispersal in the transition state. For reactions of this compound, solvent properties such as polarity, hydrogen-bonding ability, and polarizability are key factors.

In SN2 and SNAr reactions, the choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used because they can solvate cations well but are less effective at solvating anions. libretexts.org This leaves the anionic nucleophile (or the electron-rich lone pair of an aniline) more "naked" and reactive. libretexts.orglibretexts.org In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the nucleophile's lone pair, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity, thus slowing down the reaction. libretexts.orgnih.gov

For instance, in the reaction of anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole, the second-order rate constant increases as the solvent is changed from methanol (B129727) to DMSO. nih.govd-nb.info This is attributed to the reduced nucleophilicity of anilines in methanol due to hydrogen bonding. nih.govd-nb.info The stabilization of the ground state by the protic solvent is greater than the stabilization of the transition state, leading to a higher activation energy. nih.gov

The influence of solvent on reaction rates can be quantitatively analyzed using linear free energy relationships, such as the Kamlet-Taft solvatochromic parameters, which separate solvent effects into hydrogen bond donating acidity (α), hydrogen bond accepting basicity (β), and dipolarity/polarizability (π*). researchgate.netresearchgate.net Studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with aniline in various solvent mixtures have shown that the dipolarity/polarizability of the medium has a positive effect on the rate, consistent with a zwitterionic intermediate, while the hydrogen bond donor acidity has a negative effect due to the stabilization of the aniline reactant. researchgate.net

Identification of Reaction Intermediates

The mechanism of many reactions involving anilines proceeds through one or more reactive intermediates. In electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. In nucleophilic aromatic substitution (SNAr) reactions, where the aniline acts as the nucleophile, a Meisenheimer-like complex is formed. nih.gov This intermediate is a resonance-stabilized anionic adduct formed by the attack of the nucleophile on the electron-deficient aromatic ring.

The formation of these intermediates is often the rate-determining step of the reaction. For SNAr reactions, the stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring being attacked. nih.gov The reaction of this compound as a nucleophile would involve the formation of a zwitterionic intermediate, where the nitrogen atom of the amino group bears a positive charge and the attacked aromatic ring carries a negative charge. nih.gov

While direct spectroscopic observation of these intermediates can be challenging due to their transient nature, their existence is supported by a wealth of kinetic and mechanistic evidence. For example, the phenomenon of base catalysis in some SNAr reactions provides indirect evidence for a stepwise mechanism involving an intermediate. In such cases, the base assists in the deprotonation of the zwitterionic intermediate in a subsequent fast step. The absence of base catalysis in other systems suggests that the formation of the intermediate is the rate-determining step. scirp.org In some instances, particularly with highly reactive substrates and nucleophiles, the reaction may proceed through a concerted mechanism without a distinct intermediate. nih.gov

Derivatization and Functionalization of 2 Chloro 5 Methylaniline

Synthesis of Azo Dyes and Pigments utilizing 2-Chloro-5-methylaniline Derivatives

Azo compounds, characterized by the functional group R-N=N-R', are a major class of synthetic dyes and pigments. The synthesis of these compounds from this compound follows a well-established two-step reaction pathway involving diazotization followed by an azo coupling reaction.

The first step is the conversion of the primary aromatic amine of this compound into a diazonium salt. This is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The second step is the azo coupling, where the electrophilic diazonium salt reacts with an electron-rich coupling component. The choice of the coupling component is crucial as it determines the final color and properties of the dye.

Electron-rich aromatic compounds such as naphthols and substituted anilines are common coupling partners for diazonium salts derived from anilines. The coupling position is directed by the existing substituents on the coupling partner's ring.

Coupling with Naphthols: Naphthols, particularly 2-naphthol (beta-naphthol), are widely used to produce vibrant red and orange dyes. The coupling reaction with the 2-chloro-5-methyldiazonium cation typically occurs at the C1 position of the 2-naphthol ring, which is activated by the hydroxyl group. The reaction is generally carried out under slightly alkaline conditions to deprotonate the hydroxyl group of the naphthol, increasing its nucleophilicity and facilitating the electrophilic aromatic substitution. The use of chloro-toluidine isomers in producing dyes with naphthol-based intermediates, such as Naphthol AS-KB, is a common practice in the dye industry.

Coupling with Anilines: Substituted anilines can also serve as coupling components, leading to the formation of aminoazo compounds. The amino group of the coupling partner activates the aromatic ring, typically directing the substitution to the para-position. The pH of the reaction medium is critical; coupling to anilines is usually performed in weakly acidic solutions to ensure that a sufficient concentration of the free amine is available to react, without deactivating the diazonium salt.

Azo dyes derived from this compound are characterized by their distinct spectroscopic properties, which are fundamental to understanding their color and structure. The key features are determined using UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. A study on the vibrational spectra of this compound itself provides foundational data for interpreting the spectra of its more complex derivatives. researchgate.net

UV-Visible Spectroscopy: The color of azo dyes arises from an extended system of conjugated π-electrons involving the aromatic rings and the azo bridge (-N=N-). These systems absorb light in the visible region of the electromagnetic spectrum. The primary absorption band is due to an intense π→π* electronic transition. The position of the maximum absorption wavelength (λmax) is influenced by the specific substituents on the aromatic rings and the nature of the solvent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic stretching vibration of the azo group (N=N) typically appears in the region of 1400–1500 cm⁻¹. Other important signals include the C-Cl stretching vibration (around 700-850 cm⁻¹) and vibrations associated with the substituted aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure. In ¹H NMR, the aromatic protons appear as complex multiplets in the downfield region (typically 6.5–8.5 ppm). The chemical shifts are influenced by the electronic effects of the chloro, methyl, and azo groups.

The table below summarizes representative spectroscopic data for a typical azo dye derived from the coupling of diazotized this compound with 2-naphthol.

| Spectroscopic Technique | Characteristic Feature | Typical Value/Observation |

| UV-Visible | λmax (π→π* transition) | 480-520 nm |

| Infrared (IR) | N=N stretch | 1450-1490 cm⁻¹ |

| C-Cl stretch | 780-820 cm⁻¹ | |

| O-H stretch (intramolecular H-bond) | Broad peak, 2900-3400 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 6.8–8.6 ppm (complex multiplets) |

| Methyl Protons (-CH₃) | ~2.4 ppm (singlet) | |

| Naphtholic -OH Proton | >10 ppm (broad singlet, H-bonded) |

Pharmaceutical Intermediate Synthesis from this compound

This compound serves as a valuable building block in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceutical agents. Its defined substitution pattern allows for regioselective reactions, making it a key precursor for targeted drug molecules, including kinase inhibitors and other therapeutic agents.

Indazoles are bicyclic heterocyclic compounds that are prominent structural motifs in a wide range of biologically active molecules. Several synthetic strategies for indazoles can be adapted to use this compound as a starting material. A common conceptual approach involves the formation of a hydrazone intermediate followed by an intramolecular cyclization. For instance, the aniline could be converted into a hydrazine derivative, which can then be condensed with an appropriate carbonyl compound. The subsequent intramolecular cyclization, often catalyzed by an acid or a transition metal, would yield the indazole ring system. The chloro and methyl substituents from the original aniline would be retained on the benzene (B151609) portion of the indazole core, influencing the final compound's pharmacological properties.

Tyrosine kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them important drug targets. google.com Substituted anilines are frequently used as key pharmacophores in the design of tyrosine kinase inhibitors (TKIs), as the aniline nitrogen often forms a crucial hydrogen bond within the ATP-binding site of the kinase.

This compound can be used as a nucleophile in substitution reactions to build the core structures of these inhibitors. For example, it has been used in the synthesis of 8-hydroxy-N-(2-chloro-5-methylphenyl)-7-quinolinecarboxamide. This reaction involves the amide coupling of this compound with a carboxylic acid on a quinoline scaffold. The resulting N-(2-chloro-5-methylphenyl) moiety is integral to the final molecule's potential interaction with a biological target. The quinoline core is a well-established scaffold for various kinase inhibitors, and the specific substitution provided by the this compound fragment helps to modulate the potency and selectivity of the final compound.

Many kinase inhibitors are developed specifically as anti-cancer agents, including for the treatment of breast cancer. The derivatives synthesized from this compound, such as the quinoline-based structures mentioned previously, are often evaluated for their cytotoxic activity against various cancer cell lines. The effectiveness of such compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the drug required to inhibit the growth of cancer cells by 50%.

While specific anti-breast cancer data for derivatives of this compound are not widely published, the activity of structurally related quinoline-based inhibitors demonstrates the potential of this chemical class. These compounds are frequently tested against standard breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The data from these assays are crucial for structure-activity relationship (SAR) studies, which aim to optimize the lead compounds to enhance potency and selectivity.

The following table presents research findings for structurally related quinoline-based inhibitors against common breast cancer cell lines, illustrating the therapeutic potential of this class of compounds.

| Compound Class | Target Cell Line | IC₅₀ (µM) |

| Quinoline-thiazole Hybrid | MCF-7 | 33.19 |

| Quinoline-thiazolidinone Hybrid | MCF-7 | 5.35 |

| Substituted Quinolines | T47D | 0.016 |

Synthesis of Sulfonylurea Derivatives

While direct synthesis of sulfonylurea derivatives starting from this compound is not extensively documented in readily available literature, a plausible synthetic pathway can be constructed based on established methods for sulfonylurea formation. The general synthesis of sulfonylureas often involves the reaction of a sulfonamide with an isocyanate or a carbamate. Therefore, a multi-step process would likely be employed to convert this compound into a sulfonylurea derivative.

A hypothetical, yet chemically sound, route would begin with the diazotization of this compound, followed by a sulfonyl chloride formation, and subsequent amination to yield the corresponding sulfonamide. This sulfonamide can then be reacted with an appropriate isocyanate to furnish the final sulfonylurea. A related compound, 2-chloro-6-methylaniline, has been used as a starting material for 2-methyl-6-chlorophenyl sulfonylurea derivatives with bacteriostatic activity chemicalbook.com.

A general scheme for the synthesis of sulfonylurea derivatives, which could be adapted for a sulfonamide derived from this compound, involves the condensation of a sulfonyl carbamate with various amines in a solvent like toluene (B28343) nih.gov. In some syntheses, 2,5-substituted sulfonylureas have been prepared and evaluated for their biological activities nih.gov.

Oxime Derivatives Synthesis

The synthesis of oxime derivatives typically proceeds from carbonyl compounds (aldehydes or ketones) reacting with hydroxylamine. As this compound does not possess a carbonyl group, a direct conversion to an oxime is not feasible. A multi-step synthetic sequence would be necessary to introduce the required functionality.

One possible, albeit theoretical, pathway could involve the diazotization of the aniline group of this compound to form a diazonium salt. This salt could then be subjected to reactions that introduce a group that can be subsequently converted to a carbonyl. For instance, a reaction to introduce a hydroxymethyl group, followed by oxidation to an aldehyde, would provide the necessary precursor for oxime formation.

The final step, the oximation, is a well-established reaction. It can be carried out by reacting the aldehyde or ketone with hydroxylamine hydrochloride, often in the presence of a base like pyridine or using greener methods such as grinding with Bi₂O₃ under solvent-free conditions nih.gov. The general procedure involves mixing the carbonyl compound with hydroxylamine hydrochloride and a catalyst or base until the reaction is complete, followed by purification of the resulting oxime nih.gov.

Agrochemical Intermediate Synthesis from this compound

This compound serves as a crucial building block in the agrochemical industry, particularly in the development of herbicides and pesticides chemimpex.com. The specific substitution pattern on the aromatic ring makes it a valuable precursor for active ingredients that exhibit desired biological activity and selectivity.

The molecular framework of this compound is incorporated into various herbicidal and pesticidal compounds. For example, the related compound 3-chloro-2-methylaniline (B42847) is a key intermediate in the synthesis of quinclorac, a quinolinecarboxylic acid herbicide used for controlling weeds in rice fields google.com. While not a direct derivative, this highlights the utility of chloro-methylaniline isomers in agrochemical synthesis.

Although specific commercial herbicides directly derived from this compound are not prominently detailed in the searched literature, its use in the formulation of effective herbicides is noted chemimpex.com. The development of new agrochemicals is an ongoing field of research, and intermediates like this compound are constantly being explored for the synthesis of novel active compounds.

Polymer Precursor and Specialty Chemical Applications

Substituted anilines are important monomers for the synthesis of conducting polymers and other specialty polymers. The presence of the chloro and methyl substituents on the aniline ring can influence the properties of the resulting polymer, such as solubility, conductivity, and processability.

The synthesis of specialty polymers from this compound would likely proceed via oxidative polymerization, a common method for producing polyanilines. In this process, the aniline monomer is oxidized, typically using a chemical oxidant such as ammonium (B1175870) persulfate in an acidic medium, to form a polymer chain.

While the polymerization of aniline itself is well-studied, the specific polymerization of this compound is less documented in the available results. However, studies on the copolymerization of aniline with m-chloroaniline have been conducted, indicating that chloro-substituted anilines can be incorporated into polymer backbones researchgate.net. The presence of the chlorine atom can affect the electronic properties and morphology of the resulting polymer. The synthesis of such specialty polymers would be tailored to achieve specific material properties for applications in areas like anti-corrosion coatings, sensors, or electronic devices.

Heterocyclic Compound Synthesis from this compound

The amino group and the substituted benzene ring of this compound make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These heterocycles are core structures in many pharmaceuticals, agrochemicals, and dyes.

One of the most common applications is in the synthesis of quinolines . A general method involves the conversion of a substituted acetanilide into a 2-chloro-3-formyl quinoline using the Vilsmeier-Haack reaction (POCl₃ in DMF). This compound can be readily converted to its corresponding acetanilide by reaction with acetic anhydride (B1165640). This 2-chloro-3-formyl quinoline can then be used as a versatile intermediate to build more complex heterocyclic systems.

Another important class of heterocycles that can be synthesized are benzimidazoles . A common synthetic route to benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. While this compound is not an o-phenylenediamine, it could be chemically modified through nitration and subsequent reduction to introduce a second amino group ortho to the existing one, thus forming a suitable precursor for benzimidazole synthesis.

Furthermore, the amino group of this compound can be utilized in the construction of triazole rings. Diazotization of the aniline followed by reaction with a suitable nitrogen-containing nucleophile is a common strategy to form a triazole ring. Alternatively, the aniline can be converted into other reactive intermediates that can undergo cycloaddition reactions to form the triazole nucleus.

Quinoline Derivative Synthesis